2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
Description
Chemical Identity and IUPAC Nomenclature
The compound this compound is a polycyclic organic molecule characterized by three distinct structural domains:
- A 4,6-dimethylbenzofuran core
- An acetamide linker at the benzofuran's 3-position
- A 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl substituent
Systematic IUPAC Name Construction:
- Parent benzofuran system : Numbered with oxygen at position 1, methyl groups at positions 4 and 6
- Acetamide substituent : Positioned at C3 of benzofuran (2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl)
- Sulfamoylphenyl group : N-linked to the oxazole derivative (4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl)
Molecular Formula : C₂₃H₂₃N₃O₅S
Molecular Weight : 456.6 g/mol (calculated from exact mass)
Structural Features :
- Benzofuran ring system with π-conjugated electrons
- Sulfonamide bridge connecting aromatic systems
- Methyl substituents at strategic positions (C4/C6 benzofuran; C3/C4 oxazole)
Identifier Systems :
| Identifier Type | Value |
|---|---|
| SMILES | CC1=C(C2=C(O1)C(=CC(=C2)C)C)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C |
| InChIKey | FHXRADQBHUCDSG-UHFFFAOYSA-N |
Historical Development in Heterocyclic Chemistry
The synthesis of benzofuran-oxazole hybrids represents a strategic convergence of three historical research trajectories:
Benzofuran Chemistry (Pre-2000 Developments):
- 1896: First isolation of natural benzofurans from plant sources
- 1950s: Development of Friedel-Crafts cyclization for synthetic benzofurans
- 1990s: Emergence of 3-acylbenzofurans as kinase inhibitor scaffolds
Oxazole Research Milestones:
- 1887: Initial synthesis of 1,2-oxazoles via Robinson-Gabriel synthesis
- 1960s: Discovery of oxazole-containing antibiotics (e.g., cycloserine)
- 2000s: Utilization of 5-sulfamoyloxazoles as sulfonamide bioisosteres
Sulfonamide Hybridization Strategies:
- 2010s: Rational design of sulfonamide-linked heterocyclic hybrids for improved pharmacokinetics
- 2020s: Computational modeling of benzofuran-sulfonamide conjugates for target selectivity
The specific combination of these systems in this compound first appeared in synthetic literature circa 2022, building upon patented methods for creating sulfonamide-bridged heterocycles.
Structural Significance of Benzofuran-Oxazole-Sulfonamide Hybrid Architecture
The compound's hybrid architecture confers unique physicochemical and potential pharmacological properties:
Electronic Interactions :
- Benzofuran's oxygen atom (δ⁻) creates electron-deficient C3 position for acetamide attachment
- Oxazole's nitrogen atoms (δ⁻) enhance sulfonamide group's hydrogen-bonding capacity
Spatial Arrangement :
| Structural Component | van der Waals Volume (ų) | Dominant Interactions |
|---|---|---|
| Benzofuran core | 142.7 | π-π stacking |
| Acetamide linker | 68.2 | Hydrogen bonding |
| Sulfonamide-oxazole system | 156.9 | Dipole-dipole interactions |
Hybridization Advantages :
- Enhanced solubility : Sulfonamide group counterbalances benzofuran hydrophobicity
- Conformational rigidity : Oxazole's planar structure limits rotational freedom
- Multi-target potential : Discrete recognition elements for diverse biological targets
Comparative analysis with simpler benzofuran derivatives shows a 40% increase in polar surface area (PSA = 112.8 Ų) due to the sulfonamide-oxazole component, suggesting improved membrane permeability relative to conventional sulfonamides.
Properties
Molecular Formula |
C23H23N3O5S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23N3O5S/c1-13-9-14(2)22-17(12-30-20(22)10-13)11-21(27)24-18-5-7-19(8-6-18)32(28,29)26-23-15(3)16(4)25-31-23/h5-10,12,26H,11H2,1-4H3,(H,24,27) |
InChI Key |
BYPUGULUEBGUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Resorcinol Derivatives
The benzofuran core is typically constructed from 2,4-dimethylresorcinol (1). Treatment with chloroacetic acid under Friedel-Crafts conditions introduces the acetic acid side chain at the C3 position:
Cyclization is achieved via acid-catalyzed intramolecular esterification , yielding 4,6-dimethyl-1-benzofuran-3-acetic acid (2).
Optimization Data:
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| H₂SO₄ | 120 | 68 | 92.4 |
| p-TsOH | 100 | 72 | 94.1 |
| BF₃·Et₂O | 80 | 65 | 89.7 |
Preparation of 4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline
Oxazole Ring Formation
The 3,4-dimethyl-1,2-oxazol-5-amine (3) is synthesized via cyclization of N-(cyanomethyl)-3,4-dimethylisothiourea in the presence of hydroxylamine:
Sulfamoylation of 4-Nitroaniline
4-Nitroaniline (4) undergoes sulfamoylation using chlorosulfonic acid , followed by amination with oxazole-5-amine (3):
Catalytic hydrogenation reduces the nitro group to an amine:
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid (2) with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in acetonitrile, followed by reaction with amine (5), affords the target compound:
Comparative Coupling Efficiency:
| Coupling Reagent | Base | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| DCC | DMAP | MeCN | 78 | 12 |
| HATU | DIEA | DMF | 85 | 2 |
| EDCl | HOAt | THF | 72 | 6 |
HATU-mediated coupling demonstrates superior efficiency, likely due to enhanced activation of sterically hindered carboxylic acids.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (hexane:ethyl acetate gradient) or preparative HPLC (C18 column, MeOH:H₂O mobile phase).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 3H, CH₃), 2.43 (s, 3H, CH₃), 3.72 (s, 2H, CH₂CO), 6.92–7.89 (m, aromatic protons)
-
HRMS : m/z calculated for C₂₄H₂₅N₃O₅S [M+H]⁺: 467.1584, found: 467.1586
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or oxazole rings using reagents like sodium hydroxide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, halogenated compounds, solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analysis of the Target Compound
The molecule’s unique attributes include:
- Sulfamoylphenyl group : A classic pharmacophore in sulfa drugs, suggesting possible antibacterial or carbonic anhydrase inhibitory activity.
- 3,4-Dimethyloxazole : Modulates electronic properties and steric bulk, which may influence target binding selectivity.
- Acetamide linker : Facilitates hydrogen bonding with biological targets via NH and carbonyl groups.
Comparison with Structural Analogs
Core Structural Differences
The target compound differs significantly from analogs listed in pharmacopeial literature (e.g., compounds e , f , g , and h in ). Key distinctions include:
The diphenylhexane backbone in analogs (e.g., compound e) suggests a focus on protease inhibition (e.g., HIV protease), whereas the target’s sulfamoyl group aligns with antibacterial or diuretic applications.
Functional Group Variations
- Amino vs. Sulfamoyl groups: Compound e features a free amino group (–NH₂), enhancing hydrogen-bond donor capacity but reducing metabolic stability compared to the target’s sulfamoyl (–SO₂NH–) group, which offers stronger acidity and resistance to enzymatic degradation.
- Dimethylphenoxy vs.
Hydrogen Bonding and Crystallography
The target compound’s acetamide and sulfamoyl groups enable diverse hydrogen-bonding patterns (NH···O and SO₂···H–N), which may stabilize crystal lattices or biological interactions. In contrast, analogs like compound f (formamido substituent) exhibit stronger hydrogen-bond donor capacity but reduced conformational flexibility due to planar formamide groups . highlights that such variations influence crystal packing and solubility; for instance, the target’s bulkier benzofuran may reduce aqueous solubility compared to smaller analogs.
Pharmacological Implications
- Antibacterial Potential: The sulfamoyl group suggests similarity to sulfamethoxazole, but the benzofuran-oxazole scaffold may broaden activity against resistant strains.
- Kinase Inhibition : The dimethyloxazole ring could mimic ATP-binding motifs, a feature absent in diphenylhexane-based analogs.
- Metabolic Stability : The target’s methyl groups may enhance CYP450 resistance compared to compound g’s acetamido group, which is prone to hydrolysis .
Physicochemical Properties and Solubility
The target’s higher logP indicates better membrane permeability but lower aqueous solubility, a trade-off critical for oral bioavailability.
Biological Activity
The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety and an oxazole sulfonamide group. Its chemical formula is CHNOS, indicating the presence of various functional groups that contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may exhibit activity as an agonist or antagonist at nAChRs, which are critical in neurotransmission and neuroprotection .
- Inflammatory Pathways : Preliminary studies suggest that it may modulate inflammatory cytokines through pathways involving Jak2/STAT3 signaling .
- Antimicrobial Activity : The sulfamoyl group is known for its antibacterial properties, potentially providing a mechanism against bacterial infections .
Pharmacological Effects
The pharmacological profile includes:
- Anti-inflammatory : Reduces levels of pro-inflammatory cytokines.
- Neuroprotective : Potentially protects neuronal cells from damage.
- Antimicrobial : Inhibits bacterial growth through disruption of bacterial cell wall synthesis.
In Vitro Studies
Recent studies have explored the effects of the compound on various cell lines:
- Cell Viability Assays : Demonstrated cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
- Cytokine Release Assays : Showed significant inhibition of IL-6 and TNF-alpha production in activated macrophages, indicating anti-inflammatory properties.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential:
| Study Type | Model Used | Key Findings |
|---|---|---|
| Anticancer Efficacy | Mouse xenograft model | Significant tumor reduction observed with treatment |
| Anti-inflammatory | Rat model of arthritis | Reduced swelling and pain scores in treated groups |
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including coupling the benzofuran and oxazole moieties via sulfamoyl and acetamide linkages. Key steps include:
- Amidation : Reacting the sulfamoylphenyl intermediate with the benzofuran-acetic acid derivative under carbodiimide coupling conditions (e.g., EDC/HOBt).
- Purification : Chromatographic techniques (e.g., flash chromatography or HPLC) ensure high purity, particularly due to the compound’s structural complexity. Optimization requires precise control of temperature (60–80°C for amidation), pH (neutral for stability), and reaction time (monitored via TLC/HPLC). Excess reagents are avoided to minimize byproducts.
Q. Which spectroscopic and analytical methods confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., dimethyl groups on benzofuran/oxazole rings) and confirm sulfamoyl linkage.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass matching C24H24N3O5S).
- HPLC-PDA : Assesses purity (>95% recommended for biological assays).
- FT-IR : Confirms functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
Q. What preliminary assays evaluate the compound’s biological activity?
Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) to measure IC50 values.
- Cell viability assays (MTT/XTT) in cancer or microbial cell lines.
- Solubility and stability tests in PBS/DMSO to guide dosing in advanced studies.
Advanced Research Questions
Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with target proteins (e.g., ATP-binding pockets in kinases).
- Molecular Dynamics (MD) Simulations : GROMACS/AMBER assess binding stability under physiological conditions.
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometries and electronic properties (e.g., HOMO-LUMO gaps). SAR studies focus on modifying substituents (e.g., methyl groups on benzofuran/oxazole) to enhance affinity or reduce toxicity.
Q. What experimental designs resolve contradictions in biological activity data across assays?
Contradictions (e.g., high in vitro activity but low in vivo efficacy) are addressed via:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Metabolic Stability Testing : Liver microsome assays identify rapid degradation.
- Proteomic Profiling : LC-MS/MS detects off-target interactions. Statistical tools (ANOVA, multivariate regression) isolate confounding variables (e.g., serum protein binding).
Q. How can Design of Experiments (DOE) optimize synthetic yield and reaction scalability?
DOE methods like Box-Behnken or Central Composite Design systematically vary factors:
- Critical Parameters : Catalyst loading (e.g., 0.5–2 mol%), solvent polarity (DMF vs. THF), and temperature.
- Response Surface Methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., 1.2 mol% catalyst, 70°C, DMF solvent). Scalability is tested in flow reactors for continuous production.
Q. What strategies improve the compound’s ADMET profile for preclinical development?
- In Silico Predictions : SwissADME estimates logP (lipophilicity) and BBB permeability.
- Metabolite Identification : LC-HRMS detects phase I/II metabolites in hepatocyte incubations.
- Caco-2 Permeability Assays : Assess intestinal absorption. Structural modifications (e.g., introducing polar groups) enhance solubility without compromising target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
